N-(4-Methoxybenzyl)efavirenz
Overview
Description
N-(4-Methoxybenzyl)efavirenz: is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. This compound is characterized by the presence of a 4-methoxybenzyl group attached to the nitrogen atom of efavirenz. The molecular formula of this compound is C22H17ClF3NO3, and it has a molecular weight of 435.823 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)efavirenz involves several key steps:
Alkylation: The starting material, N-(4-Methoxybenzyl)-4-chloro-2-(trifluoroacetyl)aniline, undergoes alkylation to introduce the 4-methoxybenzyl group.
Deprotection: The protecting groups are removed to expose the functional groups necessary for the next reaction.
Cyclization: The final step involves cyclization to form the desired efavirenz derivative.
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors to improve yield and safety. For example, the ortho-lithiation reaction of N-Boc-4-chloroaniline using n-butyllithium in a flow reactor has been shown to significantly increase yield compared to batch processes .
Chemical Reactions Analysis
Types of Reactions: N-(4-Methoxybenzyl)efavirenz undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce various reduced derivatives .
Scientific Research Applications
N-(4-Methoxybenzyl)efavirenz has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities, including antiviral properties.
Medicine: As a derivative of efavirenz, it is investigated for its potential use in antiretroviral therapy.
Mechanism of Action
N-(4-Methoxybenzyl)efavirenz exerts its effects by inhibiting the activity of viral RNA-directed DNA polymerase, also known as reverse transcriptase. This inhibition prevents the replication of the HIV virus. The compound binds to the reverse transcriptase enzyme, causing a conformational change that reduces its activity. This mechanism is similar to that of efavirenz, which is a well-known non-nucleoside reverse transcriptase inhibitor .
Comparison with Similar Compounds
Efavirenz: The parent compound, used in the treatment of HIV-1 infection.
N-Benzylefavirenz: Another derivative with a benzyl group instead of a methoxybenzyl group.
Rilpivirine: A similar non-nucleoside reverse transcriptase inhibitor with different structural features.
Uniqueness: N-(4-Methoxybenzyl)efavirenz is unique due to the presence of the 4-methoxybenzyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(4S)-6-chloro-4-(2-cyclopropylethynyl)-1-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-3,1-benzoxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3NO3/c1-29-17-7-4-15(5-8-17)13-27-19-9-6-16(23)12-18(19)21(22(24,25)26,30-20(27)28)11-10-14-2-3-14/h4-9,12,14H,2-3,13H2,1H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYROQXKHLSLOS-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(OC2=O)(C#CC4CC4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@@](OC2=O)(C#CC4CC4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169904 | |
Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174819-21-7 | |
Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174819217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-4-(cyclopropylethynyl)-1-(4-methoxybenzyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-METHOXYBENZYL)EFAVIRENZ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB295U888K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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